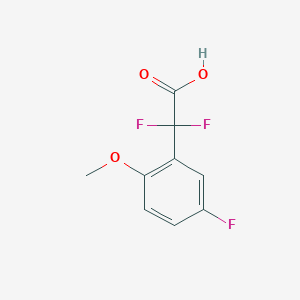

2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

CAS No.: 1375473-08-7

Cat. No.: VC2877395

Molecular Formula: C9H7F3O3

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375473-08-7 |

|---|---|

| Molecular Formula | C9H7F3O3 |

| Molecular Weight | 220.14 g/mol |

| IUPAC Name | 2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H7F3O3/c1-15-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |

| Standard InChI Key | SPFGBWKTEVKCCJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)F)C(C(=O)O)(F)F |

| Canonical SMILES | COC1=C(C=C(C=C1)F)C(C(=O)O)(F)F |

Introduction

Chemical Properties and Structure

2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is characterized by its specific molecular structure and physicochemical properties. This organic compound belongs to the class of acetic acids with distinctive fluorinated features that significantly influence its behavior in various chemical reactions and applications.

Molecular Identification

The compound can be identified through various chemical identifiers and structural representations as detailed in the following table:

| Property | Value |

|---|---|

| CAS Number | 1375473-08-7 |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| MDL Number | MFCD21602454 |

| PubChem CID | 73994616 |

| IUPAC Name | 2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid |

This systematic identification allows for precise tracking and referencing of the compound across chemical databases and literature .

Structural Representations

The structure of 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid can be represented through several notational systems that capture its molecular arrangement:

| Representation Type | Value |

|---|---|

| Standard InChI | InChI=1S/C9H7F3O3/c1-15-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |

| InChI Key | SPFGBWKTEVKCCJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)F)C(C(=O)O)(F)F |

| Canonical SMILES | COC1=C(C=C(C=C1)F)C(C(=O)O)(F)F |

These representations provide standardized methods for digitally encoding the compound's structure, facilitating computational analysis and database searching .

Physical Properties

The compound exhibits specific physical characteristics that determine its handling requirements and behavior in laboratory and industrial settings:

| Property | Description |

|---|---|

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| Stability | Stable under recommended storage conditions |

These physical properties are important considerations for researchers handling the compound in laboratory settings .

Synthesis and Preparation

The synthesis of 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid involves specialized chemical processes that require precise methodology and reagents.

Synthetic Pathways

Applications and Research Significance

2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid serves as a versatile intermediate with applications spanning multiple scientific disciplines.

Pharmaceutical Applications

In pharmaceutical research, this compound holds significant value due to several favorable characteristics:

-

The presence of fluorine atoms can enhance metabolic stability of drug candidates by protecting susceptible sites from oxidative metabolism.

-

Fluorinated compounds often exhibit improved pharmacokinetic properties, including enhanced membrane permeability and bioavailability.

-

The specific substitution pattern on the phenyl ring can influence receptor binding properties and molecular recognition.

While the search results don't explicitly mention specific drugs utilizing this compound, the structural features suggest potential applications in developing compounds with antiproliferative properties, similar to other fluorinated compounds mentioned in patent literature .

Materials Science Applications

In materials science, fluorinated compounds like 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid can serve as building blocks for the development of functional materials with unique properties:

-

As monomers for specialized polymers with enhanced thermal stability and chemical resistance

-

In the development of materials with specific optical or electronic properties

-

As components in surface-active materials, taking advantage of the hydrophobic nature of fluorinated compounds

The carboxylic acid functionality provides a reactive site for further derivatization, making this compound a valuable synthon for more complex structures.

| Signal Word | Warning |

|---|---|

| Hazard Statements | H302-H315-H319-H335 |

| Meaning | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation |

These hazard statements indicate the need for personal protective equipment and proper handling procedures .

| Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 |

|---|---|

| Key Precautions | Avoid breathing dust/fumes; Wash hands thoroughly after handling; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water; Store in a well-ventilated place |

Implementing these safety measures minimizes risks associated with handling the compound in laboratory or industrial settings .

| Package Type | Description |

|---|---|

| Research Quantities | Glass bottles, plastic containers |

| Bulk Packaging | Palletized plastic pails, fiber and steel drums, super sacks |

| Hygroscopic Protection | May be packaged under argon or vacuum when necessary |

Documentation typically accompanying the product includes a Certificate of Analysis and Safety Data Sheet (SDS), providing important information about purity and handling requirements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume